REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[C:9]#[N:10].[C:11]([OH:20])(=[O:19])[CH:12]([CH:14]([C:16]([OH:18])=[O:17])[OH:15])[OH:13]>CO>[C:16]([CH:14]([CH:12]([C:11]([O-:20])=[O:19])[OH:13])[OH:15])([O-:18])=[O:17].[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][C@H:2]2[C:9]#[N:10]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N12C(CC(CC1)CC2)C#N
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction system was stirred for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the obtained solid was crystallized 4 times from methanol
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
N12[C@@H](CC(CC1)CC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[C:9]#[N:10].[C:11]([OH:20])(=[O:19])[CH:12]([CH:14]([C:16]([OH:18])=[O:17])[OH:15])[OH:13]>CO>[C:16]([CH:14]([CH:12]([C:11]([O-:20])=[O:19])[OH:13])[OH:15])([O-:18])=[O:17].[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][C@H:2]2[C:9]#[N:10]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N12C(CC(CC1)CC2)C#N
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction system was stirred for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the obtained solid was crystallized 4 times from methanol
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
N12[C@@H](CC(CC1)CC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[C:9]#[N:10].[C:11]([OH:20])(=[O:19])[CH:12]([CH:14]([C:16]([OH:18])=[O:17])[OH:15])[OH:13]>CO>[C:16]([CH:14]([CH:12]([C:11]([O-:20])=[O:19])[OH:13])[OH:15])([O-:18])=[O:17].[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][C@H:2]2[C:9]#[N:10]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N12C(CC(CC1)CC2)C#N
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction system was stirred for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the obtained solid was crystallized 4 times from methanol
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
N12[C@@H](CC(CC1)CC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |